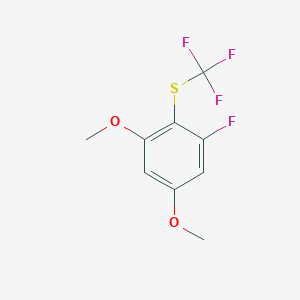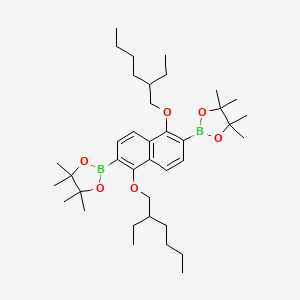
2,2'-(1,5-Bis((2-ethylhexyl)oxy)naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,5-Bis((2-ethylhexyl)oxy)naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound known for its unique structural properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,5-Bis((2-ethylhexyl)oxy)naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 1,5-dibromo-2,6-bis((2-ethylhexyl)oxy)naphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to around 80-100°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,5-Bis((2-ethylhexyl)oxy)naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into simpler boron-containing compounds.
Substitution: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, biaryl compounds, and various boron-containing intermediates .
Scientific Research Applications
2,2’-(1,5-Bis((2-ethylhexyl)oxy)naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is widely used in scientific research due to its versatile reactivity:
Chemistry: It is used in the synthesis of complex organic molecules and polymers.
Biology: It serves as a building block for bioactive compounds.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of advanced materials and electronic components
Mechanism of Action
The compound exerts its effects through its ability to form stable boron-carbon bonds. These bonds are crucial in various catalytic processes and organic transformations. The molecular targets and pathways involved include interactions with palladium catalysts in cross-coupling reactions and stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Bemotrizinol: Known for its use in sunscreens, it shares structural similarities but differs in application.
Uniqueness
2,2’-(1,5-Bis((2-ethylhexyl)oxy)naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its dual boronate ester groups, which provide enhanced stability and reactivity in various chemical reactions .
Properties
Molecular Formula |
C38H62B2O6 |
|---|---|
Molecular Weight |
636.5 g/mol |
IUPAC Name |
2-[1,5-bis(2-ethylhexoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C38H62B2O6/c1-13-17-19-27(15-3)25-41-33-29-21-24-32(40-45-37(9,10)38(11,12)46-40)34(42-26-28(16-4)20-18-14-2)30(29)22-23-31(33)39-43-35(5,6)36(7,8)44-39/h21-24,27-28H,13-20,25-26H2,1-12H3 |
InChI Key |
ODVRLBKNNPLKBP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)C(=C(C=C3)B4OC(C(O4)(C)C)(C)C)OCC(CC)CCCC)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


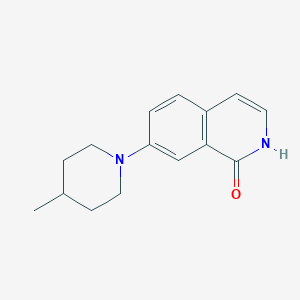
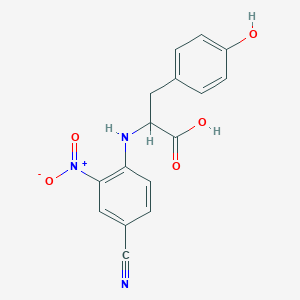
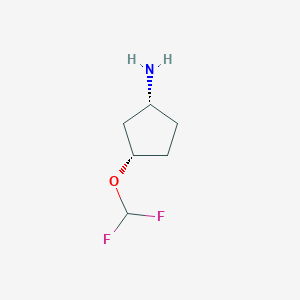
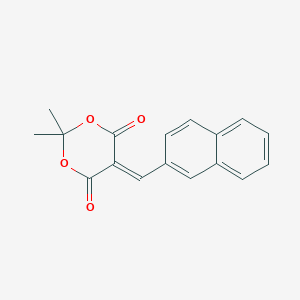
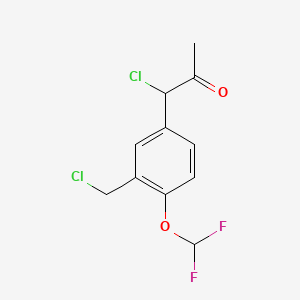
![Sodium;4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate](/img/structure/B14056131.png)

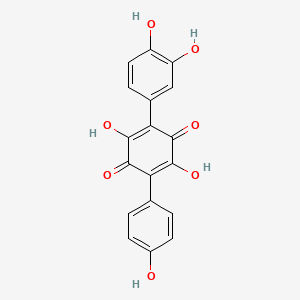
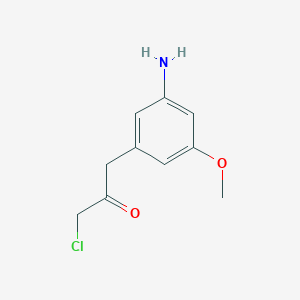
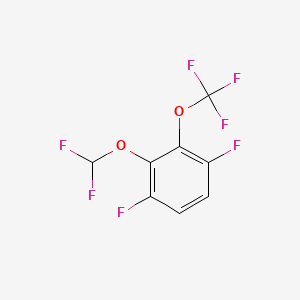
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-propan-2-ylpent-3-ynoate](/img/structure/B14056157.png)
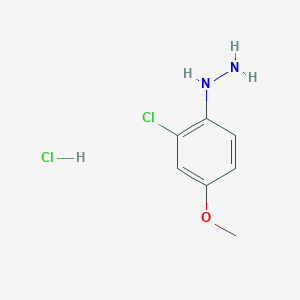
![Carbamic acid, [1-[[[(acetylamino)methyl]thio]methyl]-2-amino-2-oxoethyl]-, 1,1-dimethylethyl ester, (R)-](/img/structure/B14056173.png)
